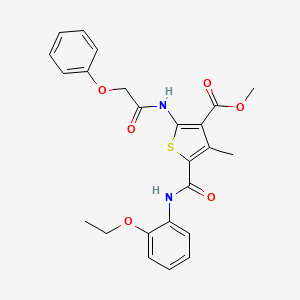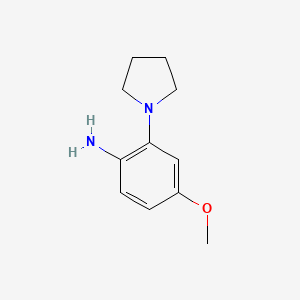
4-Methoxy-2-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(pyrrolidin-1-yl)aniline: is an organic compound characterized by the presence of a methoxy group, a pyrrolidine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a 4-methoxy-2-nitroaniline precursor with pyrrolidine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Reductive Amination: : Another approach is the reductive amination of 4-methoxy-2-nitrobenzaldehyde with pyrrolidine. This method uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 4-Methoxy-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
-
Substitution: : It can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Methoxy-2-(pyrrolidin-1-yl)aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to various bioactive molecules, making it a candidate for drug development, particularly in targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Methoxy-2-(pyrrolidin-1-yl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of pyrrolidine.
4-Methoxy-2-(piperidin-1-yl)aniline: Contains a piperidine ring, offering different steric and electronic properties.
4-Methoxy-2-(azepan-1-yl)aniline: Features an azepane ring, providing a larger ring system.
Uniqueness
4-Methoxy-2-(pyrrolidin-1-yl)aniline is unique due to the specific combination of its functional groups. The pyrrolidine ring offers a balance of steric hindrance and electronic effects, making it particularly versatile in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-methoxy-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Clave InChI |
NZQRAYAACHVTOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
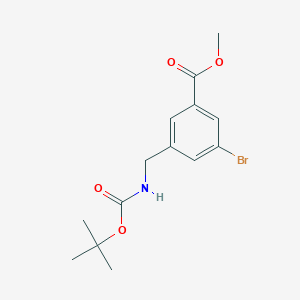
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

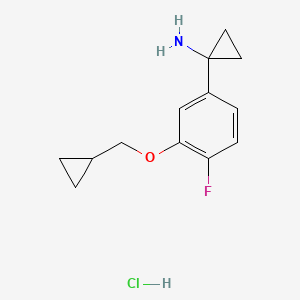
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
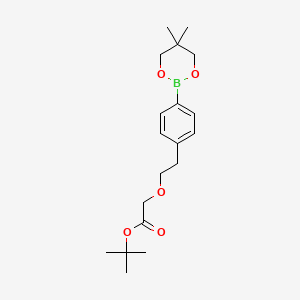
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
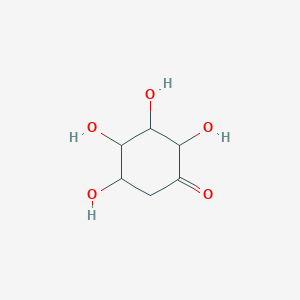
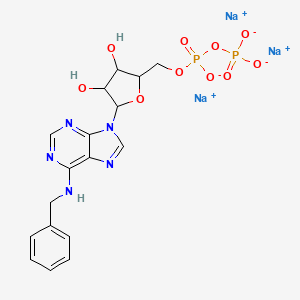
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
